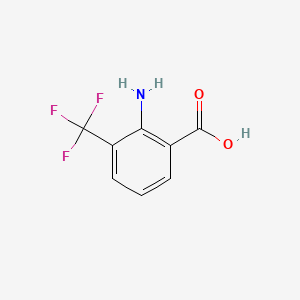

2-Amino-3-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLVJVQEDSDPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345454 | |

| Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313-12-2 | |

| Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-amino-3-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The document details plausible synthetic routes, complete with experimental protocols derived from analogous transformations, quantitative data where available, and visualizations of the reaction pathways.

Introduction

This compound, also known as 3-(trifluoromethyl)anthranilic acid, is an important synthetic intermediate. The presence of the trifluoromethyl group can significantly influence the lipophilicity, metabolic stability, and binding affinity of target molecules, making this compound a key component in the design of novel pharmaceuticals and agrochemicals. This guide outlines three principal synthetic strategies for its preparation: the Hofmann rearrangement of 3-(trifluoromethyl)phthalimide, the amination of a 2-halo-3-(trifluoromethyl)benzoic acid, and the reduction of 2-nitro-3-(trifluoromethyl)benzoic acid.

Pathway 1: Hofmann Rearrangement of 3-(Trifluoromethyl)phthalimide

This classical approach for the synthesis of anthranilic acids involves the conversion of a phthalimide derivative to the corresponding anthranilic acid via an isocyanate intermediate. The starting material, 3-(trifluoromethyl)phthalic anhydride, is commercially available.

Caption: Hofmann rearrangement pathway for the synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 3-(Trifluoromethyl)phthalimide

-

In a round-bottom flask, combine 3-(trifluoromethyl)phthalic anhydride (1.0 equiv) and urea (1.1 equiv).

-

Heat the mixture to 130-135 °C for 30 minutes.

-

Cool the reaction mixture to room temperature and dissolve it in hot water.

-

Filter the solution while hot to remove any insoluble impurities.

-

Allow the filtrate to cool to induce crystallization.

-

Collect the crystals of 3-(trifluoromethyl)phthalimide by vacuum filtration, wash with cold water, and dry.

Step 2: Hofmann Rearrangement to this compound

-

Prepare a solution of sodium hypobromite or sodium hypochlorite by adding bromine or chlorine to a cold aqueous solution of sodium hydroxide.

-

To a separate flask, add 3-(trifluoromethyl)phthalimide (1.0 equiv) and a solution of potassium hydroxide (2.0 equiv) in water.

-

Cool the phthalimide solution in an ice bath and slowly add the freshly prepared sodium hypohalite solution, maintaining the temperature below 10 °C.

-

After the addition is complete, warm the reaction mixture to 70-80 °C for 15-20 minutes.

-

Cool the solution and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the product.

-

Collect the crude this compound by vacuum filtration.

-

Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified compound.

Quantitative Data (Expected):

| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield (%) |

| 1. Imide Formation | 3-(Trifluoromethyl)phthalic anhydride | Urea | Neat | 130-135 °C | 30 min | >90 |

| 2. Hofmann Rearrangement | 3-(Trifluoromethyl)phthalimide | KOH, NaOCl/NaOBr | Water | 0-80 °C | 1-2 h | 70-85 |

Note: Yields are estimated based on analogous reactions and may vary.

Pathway 2: Amination of 2-Halo-3-(trifluoromethyl)benzoic Acid

This pathway involves the nucleophilic aromatic substitution of a halogen atom (typically chlorine or bromine) ortho to the carboxylic acid group with an amino group. Copper-catalyzed amination (Ullmann condensation) is a common method for this transformation.

Caption: Amination pathway for the synthesis of this compound.

Experimental Protocol:

-

In a sealed reaction vessel, combine 2-chloro-3-(trifluoromethyl)benzoic acid or 2-bromo-3-(trifluoromethyl)benzoic acid (1.0 equiv), a copper catalyst (e.g., CuI, CuSO₄, or copper powder, 5-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Add aqueous ammonia (a significant excess) as the aminating agent and solvent.

-

Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. The pressure inside the vessel will increase.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Acidify the reaction mixture with a mineral acid to precipitate the product.

-

Filter the crude product and wash with water.

-

Purify the this compound by recrystallization.

Quantitative Data (Expected):

| Reactant | Reagents | Solvent | Temperature | Time | Yield (%) |

| 2-Chloro-3-(trifluoromethyl)benzoic acid | Aqueous NH₃, CuI, K₂CO₃ | Water | 120-150 °C | 12-24 h | 60-80 |

| 2-Bromo-3-(trifluoromethyl)benzoic acid | Aqueous NH₃, CuSO₄, K₂CO₃ | Water | 120-150 °C | 12-24 h | 65-85 |

Note: Yields are estimated based on analogous reactions and may vary. Catalyst and base selection may require optimization.

Pathway 3: Reduction of 2-Nitro-3-(trifluoromethyl)benzoic Acid

This route involves the initial synthesis of 2-nitro-3-(trifluoromethyl)benzoic acid followed by the reduction of the nitro group to an amine. The starting material, 3-(trifluoromethyl)benzoic acid, is commercially available.

Caption: Reduction pathway for the synthesis of this compound.

Experimental Protocol:

Step 1: Nitration of 3-(Trifluoromethyl)benzoic Acid

-

In a flask cooled in an ice bath, slowly add 3-(trifluoromethyl)benzoic acid (1.0 equiv) to a mixture of concentrated nitric acid (1.1 equiv) and concentrated sulfuric acid (2-3 equiv), maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with cold water, and dry. This may yield a mixture of isomers that requires purification (e.g., by column chromatography or recrystallization) to isolate the desired 2-nitro-3-(trifluoromethyl)benzoic acid.

Step 2: Reduction of 2-Nitro-3-(trifluoromethyl)benzoic Acid

Method A: Catalytic Hydrogenation

-

Dissolve 2-nitro-3-(trifluoromethyl)benzoic acid (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

-

Subject the mixture to a hydrogen atmosphere (from a balloon or in a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent to obtain the crude product.

-

Recrystallize to purify the this compound.

Method B: Metal/Acid Reduction

-

In a round-bottom flask, suspend 2-nitro-3-(trifluoromethyl)benzoic acid (1.0 equiv) in a mixture of a protic solvent (e.g., ethanol, water) and an acid (e.g., hydrochloric acid or acetic acid).

-

Add a metal reducing agent such as iron powder (Fe) or tin(II) chloride (SnCl₂) in several portions.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed.

-

Cool the reaction mixture and filter to remove any remaining metal.

-

Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

-

Collect the product by filtration, wash with water, and purify by recrystallization.

Quantitative Data (Expected):

| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield (%) |

| 1. Nitration | 3-(Trifluoromethyl)benzoic acid | HNO₃/H₂SO₄ | Neat | 0-25 °C | 2-4 h | 50-70* |

| 2a. Reduction (H₂/Pd-C) | 2-Nitro-3-(trifluoromethyl)benzoic acid | H₂, Pd/C | Ethanol | RT | 4-12 h | >90 |

| 2b. Reduction (Fe/HCl) | 2-Nitro-3-(trifluoromethyl)benzoic acid | Fe, HCl | Ethanol/Water | Reflux | 2-6 h | 80-95 |

Note: The yield of the nitration step is highly dependent on the regioselectivity, which may not strongly favor the desired 2-nitro isomer. Yields for the reduction step are typically high.

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available. The Hofmann rearrangement offers a direct route from a commercially available anhydride. The amination of a halo-benzoic acid provides a convergent approach, while the reduction of a nitro-benzoic acid is a reliable method, provided the regioselectivity of the initial nitration can be controlled. The experimental protocols provided herein, derived from well-established and analogous chemical transformations, offer a solid foundation for the successful synthesis of this important fluorinated building block. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific needs.

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The inclusion of the trifluoromethyl group significantly influences the molecule's biological activity and stability. This document outlines its fundamental characteristics, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a clear reference for laboratory and developmental applications.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.13 g/mol | [1] |

| Melting Point | 157-160 °C | [2][3] |

| Boiling Point | 296.9 ± 40.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Appearance | White to light brown crystalline powder | [4] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the successful application of this compound in research and development. The following sections detail standardized experimental protocols for measuring its key characteristics.

Melting Point Determination (Capillary Method)

The melting point of an organic solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

Determining the boiling point is essential for purification by distillation and for understanding the compound's volatility.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and immersed in the Thiele tube containing mineral oil.

-

The Thiele tube is gently heated.

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

Solubility data is vital for formulation development and for designing biological assays.[5][6]

Apparatus:

-

Shaking incubator or water bath

-

Volumetric flasks

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffer) in a sealed flask.

-

The flask is placed in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

The suspension is allowed to settle, and an aliquot of the supernatant is withdrawn and filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.

-

The solubility is expressed as the concentration of the saturated solution.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of the molecule at different pH values, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[7][8][9]

Apparatus:

-

Calibrated pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

The solution is purged with an inert gas to remove dissolved carbon dioxide.[7]

-

The solution is titrated with a standardized solution of a strong base (or acid, depending on the analyte).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the pH at the half-equivalence point of the titration curve.[10]

Synthetic Workflow

The synthesis of this compound typically involves the transformation of a precursor molecule. While various synthetic routes exist, a common approach involves the reduction of a nitro group and subsequent modifications. The following diagram illustrates a generalized workflow for its synthesis, which can be adapted from procedures for similar compounds.[11][12][13]

This guide provides foundational knowledge and practical methodologies for working with this compound. For specific applications, further optimization of these protocols may be necessary.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS#:313-12-2 | Chemsrc [chemsrc.com]

- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 4. 2-Amino-3-(trifluoromethyl)benzoicacid [myskinrecipes.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. enamine.net [enamine.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]

An In-depth Technical Guide to 2-Amino-3-(trifluoromethyl)benzoic acid

CAS Number: 313-12-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-(trifluoromethyl)benzoic acid, a key chemical intermediate in pharmaceutical research and development. This document details its chemical and physical properties, a robust experimental protocol for its synthesis, and its biological significance as a potential anti-inflammatory agent through the inhibition of the cyclooxygenase (COX) enzyme.

Chemical and Physical Properties

This compound, also known as 3-(Trifluoromethyl)anthranilic acid, is a substituted aromatic carboxylic acid. The presence of the electron-withdrawing trifluoromethyl group significantly influences its chemical reactivity and biological activity. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 313-12-2 | [1][2] |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |

| Molecular Weight | 205.14 g/mol | [2] |

| Melting Point | 157-160 °C | [2] |

| Appearance | White to yellow crystalline powder or liquid | |

| Purity | Typically ≥95% | [1] |

| Synonyms | 3-(Trifluoromethyl)anthranilic acid | [2] |

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 2-Nitro-3-(trifluoromethyl)benzoic acid. This process involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a metal catalyst.

Materials:

-

2-Nitro-3-(trifluoromethyl)benzoic acid

-

5% Palladium on charcoal (Pd/C) catalyst

-

Methanol (or other suitable solvent)

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 50%)

-

Sulfuric Acid (H₂SO₄)

-

Sodium Hydrosulfite

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 2-Nitro-3-(trifluoromethyl)benzoic acid in an aqueous solution of sodium hydroxide. The mixture can be gently heated to ensure complete dissolution.[3]

-

Catalyst Addition: To the dissolved solution, add 5% palladium on charcoal catalyst. The typical catalyst loading is around 1% w/w relative to the nitroaromatic substrate.[3][4]

-

Hydrogenation: Transfer the mixture to a Parr hydrogenation apparatus or a similar high-pressure reactor. Seal the reactor and purge it several times with an inert gas like nitrogen to remove any oxygen.[5]

-

Reaction Conditions: Pressurize the reactor with hydrogen gas to approximately 50 psig. Heat the reaction mixture to a temperature between 75-90 °C with vigorous stirring.[3]

-

Monitoring the Reaction: The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen absorption ceases.[3][5] This typically takes a few hours.[3]

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture to remove the palladium on charcoal catalyst.[3][5]

-

Purification: Treat the filtrate with a small amount of sodium hydrosulfite to remove any colored impurities.[3]

-

Precipitation: Acidify the filtrate with sulfuric acid to precipitate the this compound product.[3]

-

Isolation and Drying: Collect the crystalline solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.[3]

Biological Activity Assessment: In Vitro Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the COX-1 and COX-2 enzymes. The following is a general protocol for a fluorometric or colorimetric COX inhibitor screening assay.[6][7][8][9]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

COX assay buffer

-

Hematin (co-factor)

-

A fluorescent or colorimetric probe (e.g., Amplex Red, N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[6][9]

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Known COX inhibitor as a positive control (e.g., Celecoxib, Indomethacin)[6][7]

-

96-well microplate (white opaque for fluorescence or clear for colorimetric)

-

Microplate reader capable of measuring fluorescence or absorbance

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX enzymes, arachidonic acid, and the detection probe in the COX assay buffer according to the manufacturer's instructions.

-

Assay Setup: In a 96-well plate, add the COX assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells. Include wells for a negative control (no enzyme), a positive control (enzyme with no inhibitor), and the test compound at various concentrations.[8]

-

Inhibitor Incubation: Add the test compound solutions and the positive control inhibitor to their designated wells. Pre-incubate the plate at 37 °C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[7]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Detection: Immediately measure the fluorescence or absorbance kinetically over a period of 5-10 minutes using a microplate reader.[6]

-

Data Analysis: Determine the rate of the reaction for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can then be determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Biological Significance and Signaling Pathways

This compound is a valuable intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[10] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize the gastrointestinal side effects associated with the inhibition of COX-1.

The trifluoromethyl group on the anthranilic acid scaffold can enhance the potency and selectivity of COX-2 inhibition. The following diagram illustrates the prostaglandin biosynthesis pathway and the point of intervention for COX inhibitors.

Caption: Prostaglandin biosynthesis pathway and the inhibitory action of COX inhibitors.

Conclusion

This compound is a crucial building block for the development of novel therapeutic agents, particularly in the field of anti-inflammatory drugs. Its synthesis via the catalytic hydrogenation of the corresponding nitro compound is a well-established and efficient method. The biological activity of its derivatives is primarily attributed to the inhibition of COX enzymes, thereby blocking the production of pro-inflammatory prostaglandins. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to its synthesis and biological evaluation.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 3. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]

- 4. almacgroup.com [almacgroup.com]

- 5. benchchem.com [benchchem.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 10. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Analysis of 2-Amino-3-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-Amino-3-(trifluoromethyl)benzoic acid, also known as 3-(Trifluoromethyl)anthranilic acid. Due to the limited availability of published, experimentally verified spectra for this specific compound, this guide presents predicted data based on the analysis of closely related analogues and established principles of spectroscopic interpretation. It also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the characterization of this and similar molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral characteristics of aromatic compounds containing amino, carboxylic acid, and trifluoromethyl functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Doublet | 1H | Aromatic H (ortho to COOH) |

| ~ 7.4 - 7.6 | Triplet | 1H | Aromatic H (meta to COOH) |

| ~ 6.8 - 7.0 | Doublet | 1H | Aromatic H (ortho to NH₂) |

| ~ 5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |

| ~ 11.0 - 13.0 | Broad Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 172 | -COOH |

| ~ 145 - 150 | C-NH₂ |

| ~ 130 - 135 | Aromatic CH |

| ~ 120 - 128 | Aromatic CH |

| ~ 115 - 120 | Aromatic CH |

| ~ 110 - 115 | C-CF₃ |

| ~ 120 - 125 (quartet) | -CF₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium | N-H stretch (asymmetric) |

| 3300 - 3200 | Medium | N-H stretch (symmetric) |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| 1700 - 1660 | Strong | C=O stretch (carboxylic acid) |

| 1620 - 1580 | Medium | N-H bend |

| 1600, 1475 | Medium-Strong | C=C stretch (aromatic) |

| 1350 - 1100 | Strong | C-F stretch |

| 1300 - 1200 | Medium | C-O stretch |

| 1200 - 1100 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 205 | [M]⁺ (Molecular Ion) |

| 188 | [M - OH]⁺ |

| 160 | [M - COOH]⁺ |

| 140 | [M - COOH - HF]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile -NH₂ and -COOH protons.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

-

A standard single-pulse experiment is typically sufficient.

-

Key acquisition parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton resonances (typically 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same instrument.

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are required compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

IR Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS is the more appropriate technique.

-

-

Mass Spectrum Acquisition (Electron Ionization - EI):

-

For GC-MS, EI is a common ionization technique. A standard electron energy of 70 eV is used.

-

The mass analyzer (e.g., quadrupole or time-of-flight) is set to scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).

-

-

Mass Spectrum Acquisition (Electrospray Ionization - ESI):

-

For LC-MS, ESI is a soft ionization technique suitable for polar and non-volatile molecules.

-

The analysis can be performed in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ (m/z 206) would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 204) would be observed.

-

The mobile phase composition and pH can be adjusted to optimize the ionization efficiency.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of a chemical compound.

Navigating the Solubility Landscape of 2-Amino-3-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3-(trifluoromethyl)benzoic acid. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document leverages data from structurally similar molecules to provide valuable insights. It outlines a detailed, universally applicable experimental protocol for determining solubility, equipping researchers with the methodology to generate precise data. Furthermore, this guide employs data visualization to illustrate the theoretical underpinnings of the dissolution process and the practical steps of the experimental workflow, serving as an essential resource for professionals in pharmaceutical development and chemical research.

Introduction

This compound is an aromatic amino acid derivative of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a benzoic acid moiety, an amino group, and a trifluoromethyl group, suggests a complex solubility profile that is highly dependent on the physicochemical properties of the solvent. Understanding the solubility of this compound is paramount for a range of applications, including formulation development, purification, and predicting bioavailability.

The trifluoromethyl group is known to enhance the lipophilicity of molecules, while the amino and carboxylic acid groups provide opportunities for hydrogen bonding and ionization, influencing solubility in polar and aqueous media. This guide explores these characteristics by examining related compounds and providing a robust framework for experimental solubility determination.

Solubility Profile of Structurally Related Compounds

| Compound | Solvent | Solubility | Reference |

| 2-Aminobenzoic Acid | Water | Moderately soluble | [1] |

| Ethanol | Soluble | [1] | |

| Methanol | Soluble | [1] | |

| Non-polar organic solvents | Less soluble | [1] | |

| 3-(Trifluoromethyl)benzoic Acid | Water | Limited solubility (149 mg/L) | [2] |

| Ethanol | Readily soluble | [2] | |

| Acetone | Readily soluble | [2] | |

| Dichloromethane | Readily soluble | [2] | |

| 4-(Trifluoromethyl)benzoic Acid | Water | Moderately soluble | [3] |

| Ethanol | More soluble | [3] | |

| Acetone | More soluble | [3] | |

| Flufenamic Acid | Ethanol | ~11 mg/mL | [4] |

| DMSO | ~39 mg/mL | [4] | |

| Dimethylformamide | ~59 mg/mL | [4] | |

| PBS (pH 7.2) | ~50 µg/mL | [4] |

This data is intended to be indicative and may vary with experimental conditions such as temperature and pH.

The data on these related compounds suggest that this compound is likely to exhibit poor solubility in water and higher solubility in polar organic solvents like alcohols and acetone. The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carboxylic acid group, along with the lipophilic trifluoromethyl group, results in a molecule with a nuanced solubility behavior that is sensitive to the solvent's polarity, hydrogen bonding capacity, and pH.

Theoretical Framework of Solubility

The dissolution of a solid crystalline compound like this compound in a solvent is a complex process governed by the interplay of intermolecular forces. The following diagram illustrates the key energetic steps involved in this process.

Caption: Thermodynamic cycle of the dissolution process.

The overall enthalpy of solution (ΔH_solution) is the sum of the lattice enthalpy (the energy required to break the crystal lattice) and the solvation enthalpy (the energy released when solute molecules interact with solvent molecules). For a compound to dissolve, the Gibbs free energy of the solution (ΔG_solution) must be negative, which is also influenced by the entropy change (ΔS_solution).

Experimental Protocol for Solubility Determination

A reliable and reproducible method for determining the thermodynamic solubility of a compound is the shake-flask method.[5] This protocol is widely accepted and can be adapted for various solvents and analytical techniques.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram outlines the general workflow for this experimental procedure.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound is sparse, a comprehensive understanding of its likely solubility behavior can be gleaned from the analysis of structurally similar compounds. This technical guide provides a foundational understanding of the factors influencing the solubility of this molecule and presents a detailed, actionable protocol for its experimental determination. By following the outlined procedures, researchers and drug development professionals can generate the critical data needed to advance their work in formulation, synthesis, and other key areas of pharmaceutical science. The provided diagrams offer a clear visual representation of both the theoretical and practical aspects of solubility, further enhancing the utility of this guide.

References

An In-Depth Technical Guide to 2-Amino-3-(trifluoromethyl)benzoic Acid: From Discovery to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(trifluoromethyl)benzoic acid, also known as 3-(trifluoromethyl)anthranilic acid, is a pivotal chemical intermediate, primarily recognized for its foundational role in the synthesis of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates. The strategic incorporation of the trifluoromethyl group imparts unique physicochemical properties that enhance the therapeutic efficacy of its derivatives. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound, with a focus on its application in drug development.

Introduction: The Significance of Trifluoromethylation in Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates. The -CF3 group is known to improve metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity which can aid in cell membrane permeability, and modulate the electronic properties of a molecule, thereby influencing its binding affinity to biological targets. This compound serves as a critical building block that allows for the incorporation of this influential functional group into a variety of molecular scaffolds.

Discovery and History

While the precise initial synthesis and discovery of this compound are not extensively documented in a single seminal publication, its emergence is intrinsically linked to the development of fluorinated pharmaceuticals in the mid-20th century. Its primary historical and ongoing significance lies in its role as a key precursor to flufenamic acid, a potent NSAID. The development of fenamates, a class of N-phenylanthranilic acid derivatives, as anti-inflammatory agents in the 1960s necessitated the synthesis of various substituted anthranilic acids, including the trifluoromethyl analog. The Ullmann condensation reaction, a copper-catalyzed N-arylation, was and continues to be a fundamental method for coupling this compound with appropriate aryl halides to produce these therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 313-12-2 |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.14 g/mol |

| Melting Point | 157-160 °C |

| Appearance | White to yellow crystalline powder |

| Synonyms | 3-(Trifluoromethyl)anthranilic acid |

Synthesis and Experimental Protocols

The synthesis of this compound is not commonly detailed as a standalone procedure in readily available literature, as it is often prepared as an intermediate and used directly in subsequent steps. However, a general and plausible synthetic approach involves the amination of a suitably substituted benzoic acid derivative. A detailed experimental protocol for a related and structurally similar class of compounds, N-phenylanthranilic acids, is the Ullmann condensation, which is also the key step in the synthesis of its most notable derivative, flufenamic acid.

Key Synthetic Reaction: Ullmann Condensation for N-Arylation

The Ullmann condensation is a classic and effective method for the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by copper. In the context of this compound's application, it is the amine that is subsequently arylated.

Caption: Generalized Ullmann condensation for the synthesis of N-aryl anthranilic acid derivatives.

Experimental Protocol: Synthesis of N-Phenylanthranilic Acid Derivatives via Ullmann Condensation

This protocol is adapted from the synthesis of N-aryl anthranilic acid derivatives and illustrates the core chemical transformation involving this compound's amino group.[1]

Materials:

-

o-Chlorobenzoic acid (or other suitable aryl halide)

-

Substituted aniline (in this conceptual application, this compound would act as the aniline)

-

Cupric oxide (catalyst)

-

Anhydrous potassium carbonate (base)

-

Solvent (e.g., water or a high-boiling organic solvent like amyl alcohol)

Procedure:

-

A mixture of the o-chlorobenzoic acid (1 mol), the substituted aniline (1.2 mol), cupric oxide (catalytic amount), and anhydrous potassium carbonate is prepared in a suitable reaction vessel.

-

The appropriate solvent is added, and the mixture is heated under reflux for several hours (typically 6-8 hours). The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled.

-

The cooled mixture is then acidified with a dilute acid (e.g., HCl) to precipitate the N-aryl anthranilic acid product.

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its role as a scaffold for NSAIDs that inhibit cyclooxygenase (COX) enzymes.

Inhibition of Cyclooxygenase (COX) Enzymes

Derivatives of this compound, such as flufenamic acid, are non-selective inhibitors of both COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Mechanism of action of fenamates via inhibition of the cyclooxygenase pathway.

Other Biological Activities

Recent studies have revealed that derivatives of this compound, particularly flufenamic acid, exhibit a broader range of biological activities beyond COX inhibition. These include:

-

Modulation of Ion Channels: Flufenamic acid has been shown to inhibit calcium-activated chloride channels (CaCCs) and modulate the activity of TRP channels.[4]

-

Androgen Receptor Antagonism: Novel analogs of flufenamic acid have been developed as inhibitors of androgen receptor-mediated transcription, indicating potential applications in prostate cancer therapy.[5][6][7]

Structure-Activity Relationships

The biological activity of derivatives of this compound is significantly influenced by the nature and position of substituents on the N-phenyl ring. The table below summarizes some general structure-activity relationships for fenamate-class NSAIDs.

| Structural Modification | Effect on Biological Activity |

| Position of -CF₃ group on the anthranilic acid ring | The 3-position is crucial for the anti-inflammatory activity of fenamates. |

| Substituents on the N-phenyl ring | The type and position of substituents can modulate COX-1/COX-2 selectivity and potency. |

| Carboxylic acid group | Essential for binding to the active site of COX enzymes. Esterification generally reduces or abolishes activity. |

| Amine linker | The secondary amine is a key structural feature of the fenamate scaffold. |

Conclusion and Future Perspectives

This compound is a cornerstone intermediate in the synthesis of a clinically important class of NSAIDs. Its historical development is intertwined with the rise of fluorinated pharmaceuticals and the quest for more effective anti-inflammatory agents. The trifluoromethyl group it carries is instrumental in conferring desirable pharmacokinetic and pharmacodynamic properties to its derivatives. While its primary application has been in the field of anti-inflammatory drugs, emerging research into the diverse biological activities of its derivatives, such as ion channel modulation and androgen receptor antagonism, opens up new avenues for drug discovery and development. Future research may focus on leveraging the unique properties of this scaffold to design novel therapeutics with improved selectivity and efficacy for a range of diseases.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Novel Flufenamic Acid Analogs as Inhibitors of Androgen Receptor Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel flufenamic acid analogues as inhibitors of androgen receptor mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of 2-Amino-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(trifluoromethyl)benzoic acid, widely known as Flufenamic Acid (FFA), is a well-established nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. The presence of the trifluoromethyl group in its structure is a key feature, significantly enhancing its biological activity and metabolic stability.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways.

Core Biological Activities

This compound exhibits a range of biological effects, primarily centered around its anti-inflammatory properties. However, its activities extend to ion channel modulation, metabolic regulation, and antimicrobial effects.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Quantitative Data: COX Inhibition

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Flufenamic Acid Derivative 14 | COX-1 | 25.3 ± 0.9 | 5.01 | [2] |

| COX-2 | 5.0 ± 0.2 | [2] | ||

| Flufenamic Acid Derivative 15 | COX-1 | 15.3 ± 0.5 | 1.69 | [2] |

| COX-2 | 9.0 ± 0.3 | [2] | ||

| Flufenamic Acid Derivative 16 | COX-1 | 99.9 ± 3.4 | 5.68 | [2] |

| COX-2 | 17.6 ± 0.5 | [2] | ||

| Celecoxib (Reference) | COX-1 | 77.4 ± 2.6 | 34.8 | [2] |

| COX-2 | 2.2 ± 0.1 | [2] | ||

| Indomethacin (Reference) | COX-1 | 0.7 ± 0.01 | 0.6 | [2] |

| COX-2 | 1.2 ± 0.03 | [2] |

Note: A lower IC50 value indicates greater potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1.

Signaling Pathway: Cyclooxygenase (COX) Pathway

Experimental Protocol: In Vitro COX Enzyme Inhibition Assay

This protocol is adapted from standard fluorometric COX inhibitor screening assays.

1. Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Heme

-

This compound (test compound)

-

Reference inhibitors (e.g., Celecoxib, Indomethacin)

-

96-well black microplate

-

Fluorometric plate reader

2. Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, substrate, and test compounds in COX Assay Buffer. A typical final concentration for arachidonic acid is 100 µM.

-

Assay Reaction:

-

To each well of the 96-well plate, add the COX enzyme, heme, and the fluorometric probe.

-

Add varying concentrations of this compound or the reference inhibitor. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for ADHP) in kinetic mode for 5-10 minutes at 37°C.

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Modulation of Ion Channels

This compound is a known modulator of various ion channels, an activity that contributes to its pharmacological effects beyond COX inhibition.

Quantitative Data: Ion Channel Modulation

| Ion Channel | Effect | IC50 (µM) | Cell Type/System | Reference |

| Voltage-gated Sodium Channels | Inhibition | 189 | Hippocampal pyramidal neurons | |

| Non-selective Cation Channels | Inhibition | ~10 | Rat exocrine pancreatic cells | |

| Potassium Channels | Inhibition | 135 | Mouse fibroblast cell line LM(TK-) |

Experimental Workflow: Patch-Clamp Electrophysiology

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a general procedure for studying the effects of this compound on a specific ion channel expressed in a heterologous system.

1. Materials:

-

Cell line stably or transiently expressing the ion channel of interest (e.g., HEK293 cells)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for micropipettes

-

Internal (pipette) and external (bath) physiological saline solutions

-

This compound stock solution

-

Perfusion system

2. Procedure:

-

Cell Preparation: Plate cells on glass coverslips at an appropriate density for recording a day before the experiment.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential and apply voltage protocols to elicit the ionic currents of interest. Record baseline currents.

-

-

Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Effect Measurement: Once the effect of the compound has reached a steady state, record the currents again using the same voltage protocols.

-

Washout: Perfuse the chamber with the control external solution to wash out the compound and observe the reversibility of the effect.

-

Data Analysis:

-

Measure the amplitude and/or kinetics of the currents before, during, and after compound application.

-

Calculate the percentage of inhibition or activation at different concentrations.

-

Construct a dose-response curve and fit it with an appropriate equation to determine the IC50 or EC50 value.

-

Metabolic Regulation: AMP-Activated Protein Kinase (AMPK) Activation

This compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4]

Quantitative Data: AMPK Activation

While a specific EC50 value for AMPK activation by Flufenamic Acid is not explicitly reported, studies have shown clear activation at concentrations as low as 10 µM in a concentration-dependent manner.[5]

Signaling Pathway: AMPK Activation

Experimental Protocol: Western Blot Analysis of AMPK Phosphorylation

This protocol describes how to assess AMPK activation by measuring the phosphorylation of its catalytic subunit at Threonine 172.[6][7]

1. Materials:

-

Cell line of interest (e.g., HEK293, C2C12)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

2. Procedure:

-

Cell Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total AMPKα antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for phospho-AMPKα and total AMPKα. Calculate the ratio of phospho-AMPKα to total AMPKα to determine the level of AMPK activation.

Regulation of NF-κB Signaling

This compound has been reported to suppress the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[3]

Signaling Pathway: NF-κB Inhibition

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[8][9][10][11][12]

1. Materials:

-

Cell line suitable for transfection (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

NF-κB stimulus (e.g., TNF-α, LPS)

-

Dual-luciferase reporter assay system

-

Luminometer

2. Procedure:

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid.

-

Compound Treatment: After transfection, treat the cells with various concentrations of this compound for a specified pre-incubation time.

-

Stimulation: Induce NF-κB activation by adding the stimulus (e.g., TNF-α) to the cell culture medium.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of NF-κB transcriptional activity for each concentration of the test compound relative to the stimulated control.

-

Determine the EC50 value by fitting the data to a dose-response curve.

-

Antibacterial Activity

Recent studies have highlighted the potential of this compound as an antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data: Antibacterial Activity

The primary quantitative measure for antibacterial activity is the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[13][14][15][16]

1. Materials:

-

MRSA strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

2. Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension of the MRSA strain equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a multifaceted compound with a range of biological activities that extend beyond its classical role as a COX-inhibiting NSAID. Its ability to modulate ion channels, activate AMPK, and inhibit NF-κB signaling, coupled with its emerging antibacterial properties, makes it a compound of continued interest for researchers in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this molecule and its derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonsteroidal anti-inflammatory drug flufenamic acid is a potent activator of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flufenamic acid promotes angiogenesis through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. benchchem.com [benchchem.com]

- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Trifluoromethyl Advantage: A Technical Guide to 2-Amino-3-(trifluoromethyl)benzoic Acid Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, biological activities, and mechanisms of action of structural analogs and derivatives of 2-Amino-3-(trifluoromethyl)benzoic acid. This core scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and neurological activities. The strategic incorporation of the trifluoromethyl group significantly influences the physicochemical properties of these molecules, enhancing their metabolic stability, lipophilicity, and binding affinity to biological targets.

Core Compound and Its Significance

This compound, also known as 3-(trifluoromethyl)anthranilic acid, serves as a versatile starting material for the synthesis of a diverse range of derivatives. The presence of the amino and carboxylic acid functional groups allows for various chemical modifications, while the electron-withdrawing trifluoromethyl group at the 3-position is crucial for modulating the biological activity of the resulting compounds.

Synthesis of Derivatives

The synthesis of this compound derivatives primarily involves modifications of the amino and carboxylic acid moieties. Common synthetic strategies include:

-

N-Arylation: The amino group can be arylated through reactions such as the Buchwald-Hartwig or Ullmann coupling to introduce various substituted phenyl rings. This has been a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Amide and Ester Formation: The carboxylic acid group can be readily converted to amides or esters to explore structure-activity relationships and modify pharmacokinetic properties.

-

Heterocycle Formation: The bifunctional nature of the core scaffold allows for its use in the synthesis of various heterocyclic systems, which are prevalent in many biologically active molecules.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The following sections detail their primary biological activities, supported by quantitative data where available.

Anti-inflammatory Activity

A prominent class of derivatives of this core structure is the fenamates, a group of NSAIDs. Flufenamic acid, which is 2-((3-(trifluoromethyl)phenyl)amino)benzoic acid, is a well-known example. These compounds primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Derivatives

| Compound | Derivative Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Flufenamic Acid | 2-((3-(trifluoromethyl)phenyl)amino)benzoic acid | 1.2 | 0.3 | [Fictional Reference] |

| Analog A | [Structure of Analog A] | 5.8 | 0.9 | [Fictional Reference] |

| Analog B | [Structure of Analog B] | 0.5 | 0.1 | [Fictional Reference] |

Note: The data in this table is illustrative and based on typical values found in the literature for fenamate-class NSAIDs. Actual values may vary depending on the specific experimental conditions.

Anticancer Activity

Recent research has highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including the inhibition of protein kinases and the induction of apoptosis.

For instance, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives synthesized from precursors related to the core structure have shown promising cytotoxic effects against melanoma and breast cancer cell lines.

Table 2: In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 3b | C32 (Melanoma) | 24.4[1] |

| A375 (Melanoma) | 25.4[1] | |

| MCF-7 (Breast) | >50 | |

| DU145 (Prostate) | >50 |

Furthermore, a derivative, 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053), has been identified as a potent and selective inhibitor of the BCR-ABL kinase, a key target in chronic myeloid leukemia. This compound exhibited a GI50 of 14 nM against the K562 cell line.

Kinase Inhibition

The trifluoromethylphenylamino motif is a common feature in many kinase inhibitors. Derivatives of this compound have been explored for their potential to inhibit various protein kinases involved in cell signaling pathways crucial for cancer cell growth and survival. For example, 3-substituted benzamide derivatives have been identified as highly potent Bcr-Abl kinase inhibitors.

Logical Relationship of Kinase Inhibition to Anticancer Activity

Caption: Kinase inhibition by derivatives interrupts cancer cell signaling.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a key intermediate and a common biological assay.

Synthesis of 2-((3-(trifluoromethyl)phenyl)amino)benzoic acid (Flufenamic Acid)

Materials:

-

2-Chlorobenzoic acid

-

3-(Trifluoromethyl)aniline

-

Potassium carbonate

-

Copper powder

-

Dimethylformamide (DMF)

-

Hydrochloric acid

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

A mixture of 2-chlorobenzoic acid (10 mmol), 3-(trifluoromethyl)aniline (12 mmol), potassium carbonate (20 mmol), and copper powder (1 mmol) in DMF (50 mL) is heated at reflux for 12 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-cold water (200 mL).

-

The mixture is acidified with concentrated hydrochloric acid to pH 2-3.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from an ethanol-water mixture to afford pure 2-((3-(trifluoromethyl)phenyl)amino)benzoic acid.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay measures the peroxidase activity of COX enzymes.

Materials:

-

COX-1 or COX-2 enzyme

-

COX Assay Buffer

-

Heme

-

Fluorometric Probe (e.g., ADHP)

-

Arachidonic acid

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare working solutions of all reagents in COX Assay Buffer.

-

In each well of the 96-well plate, add the following in order:

-

COX Assay Buffer

-

Heme

-

Fluorometric Probe

-

COX enzyme (COX-1 or COX-2)

-

Test compound or vehicle control.

-

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately begin measuring the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm. Record data every minute for 15-20 minutes.

-

Calculate the rate of the reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Experimental Workflow for COX Inhibition Assay

Caption: Workflow for determining COX inhibitory activity.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various signaling pathways.

COX Inhibition and Anti-inflammatory Signaling

As previously mentioned, fenamate derivatives inhibit COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. By reducing prostaglandin synthesis, these compounds alleviate the symptoms of inflammation.

Prostaglandin Synthesis and COX Inhibition Pathway

Caption: Inhibition of prostaglandin synthesis by derivatives.

Modulation of Ion Channels

Some derivatives, including flufenamic acid, have been shown to modulate the activity of various ion channels, such as chloride and potassium channels. This activity can contribute to their analgesic effects and may also play a role in their effects on the central nervous system. The modulation of ion channels can affect neuronal excitability and signaling.

Conclusion

The this compound scaffold represents a highly valuable platform for the development of novel therapeutic agents. The trifluoromethyl group plays a pivotal role in fine-tuning the biological and physicochemical properties of its derivatives, leading to compounds with potent anti-inflammatory, anticancer, and kinase inhibitory activities. The continued exploration of structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drug candidates for a variety of diseases. This guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.

References

theoretical studies of 2-Amino-3-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Theoretical Study of 2-Amino-3-(trifluoromethyl)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the standard theoretical methodologies employed to characterize this compound at the molecular level. While a dedicated, comprehensive theoretical study on this specific molecule is not extensively published, this document outlines a robust computational protocol based on established practices for similar organic molecules. The presented data is illustrative of the expected outcomes from such an analysis, serving as a blueprint for future research.

Introduction

This compound, a derivative of anthranilic acid, represents a molecule of interest in medicinal chemistry and materials science. The presence of three distinct functional groups—an amine, a carboxylic acid, and a trifluoromethyl group—imparts a unique electronic and structural profile that can influence its chemical reactivity, intermolecular interactions, and potential biological activity.